molecular formula C18H15F3N4OS B10879540 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10879540
M. Wt: 392.4 g/mol
InChI Key: BJVYUEAJMIXEOV-UHFFFAOYSA-N
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Description

2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound featuring a triazole ring, a trifluoromethyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown promise as an antimicrobial agent. The triazole ring is known for its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In medicine, research is focused on its potential as an anticancer agent. The compound’s ability to interfere with cellular processes makes it a candidate for the development of new cancer therapies.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, preventing substrate access.

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Cell Membrane Disruption: The trifluoromethyl group can interact with cell membranes, altering their permeability and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial and anticancer properties.

    Trifluoromethyl Phenyl Compounds: Compounds with this group are known for their stability and reactivity, making them useful in various applications.

Uniqueness

What sets 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is the combination of the triazole ring, sulfanyl group, and trifluoromethyl phenyl group in a single molecule. This unique structure provides a versatile platform for the development of new drugs and materials with enhanced properties.

Properties

Molecular Formula

C18H15F3N4OS

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N4OS/c1-12-23-24-17(25(12)13-7-3-2-4-8-13)27-11-16(26)22-15-10-6-5-9-14(15)18(19,20)21/h2-10H,11H2,1H3,(H,22,26)

InChI Key

BJVYUEAJMIXEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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